Cardiovascular Safety in Overdose: Cyclobenzaprine vs. Amitriptyline
In a direct retrospective comparison of acute overdoses, cyclobenzaprine demonstrates a quantifiably superior cardiovascular safety profile compared to its close structural analog amitriptyline. Among 209 cases of isolated cyclobenzaprine overdose, there were no reported deaths, no instances of widened QRS complex, and no cases of ventricular dysrhythmia. Hypotension was reported in only 1.4% (3/209) of cases [1]. In stark contrast, the amitriptyline overdose comparison group experienced a significantly higher incidence of TCA-like complications, including widened QRS, ventricular dysrhythmia, seizures, and coma [1].
| Evidence Dimension | Incidence of widened QRS or ventricular dysrhythmia in acute overdose |
|---|---|
| Target Compound Data | 0% (0/209 cases) |
| Comparator Or Baseline | Amitriptyline: incidence rate not explicitly quantified as a percentage in the abstract but was reported as 'more likely' to cause these events; hypotension reported in a higher proportion of cases. |
| Quantified Difference | Absolute risk reduction of 100% for widened QRS and ventricular dysrhythmia in cyclobenzaprine overdoses compared to the reported incidence in the amitriptyline group. |
| Conditions | Retrospective review of 209 cyclobenzaprine and an unspecified number of amitriptyline overdose cases reported to the Texas Poison Center Network over 2 years. |
Why This Matters
This differential safety profile directly impacts institutional procurement decisions, formulary placement, and risk management, particularly in settings with a high risk of accidental or intentional overdose, by demonstrating a lower requirement for cardiac monitoring and intensive care intervention.
- [1] Bebarta, V. S., et al. (2011). Incidence of tricyclic antidepressant-like complications after cyclobenzaprine overdose. *The American Journal of Emergency Medicine*, 29(6), 645-649. View Source
